molecular formula C9H18N2O B6144622 (2,3-dimethylcyclohexyl)urea CAS No. 953807-02-8

(2,3-dimethylcyclohexyl)urea

Cat. No.: B6144622
CAS No.: 953807-02-8
M. Wt: 170.25 g/mol
InChI Key: WVDAOVXMPOTUJD-UHFFFAOYSA-N
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Description

(2,3-Dimethylcyclohexyl)urea is an organic compound with the molecular formula C9H18N2O. It is a derivative of urea, where the urea moiety is substituted with a 2,3-dimethylcyclohexyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-dimethylcyclohexyl)urea can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates. For instance, the reaction of 2,3-dimethylcyclohexylamine with an isocyanate can yield this compound . Another method involves the reaction of primary amides with phenyliodine diacetate (PIDA) in the presence of an ammonia source, such as ammonium carbamate, in methanol .

Industrial Production Methods

Industrial production of N-substituted ureas, including this compound, often involves the use of phosgene or its derivatives. due to the toxic nature of phosgene, alternative methods such as the use of carbamoyl chlorides or isocyanates are preferred .

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethylcyclohexyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted ureas, amines, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2,3-Dimethylcyclohexyl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,3-dimethylcyclohexyl)urea involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-Dimethylcyclohexyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 2,3-dimethylcyclohexyl group provides steric hindrance and influences its reactivity and interaction with molecular targets .

Properties

IUPAC Name

(2,3-dimethylcyclohexyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-6-4-3-5-8(7(6)2)11-9(10)12/h6-8H,3-5H2,1-2H3,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDAOVXMPOTUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1C)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501306864
Record name N-(2,3-Dimethylcyclohexyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501306864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953807-02-8
Record name N-(2,3-Dimethylcyclohexyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=953807-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,3-Dimethylcyclohexyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501306864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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